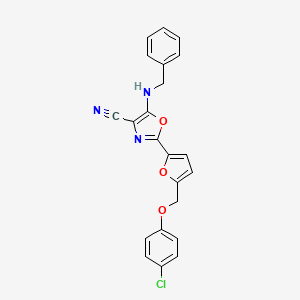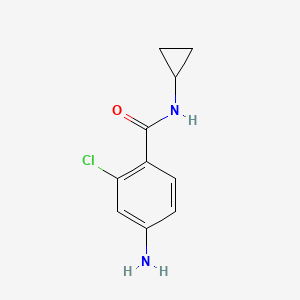![molecular formula C18H18N4O2 B2514179 1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1020976-99-1](/img/structure/B2514179.png)
1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea" is a heterocyclic compound that features a pyrido[1,2-a]pyrimidinone core substituted with a benzyl group and a urea moiety. This structure suggests potential for various chemical interactions and biological activities, given the presence of multiple functional groups capable of hydrogen bonding and other non-covalent interactions.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the condensation of urea derivatives with other reactive intermediates. For instance, the reaction of N-(benzyloxy)urea with diketones under acidic conditions can lead to the formation of pyrimidinone derivatives, as seen in the synthesis of 1-benzyloxy-2(1H)-pyrimidinones . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines from 6-(benzylidenehydrazino)uracils through thermolysis indicates the potential for cyclization reactions to construct the pyrido[1,2-a]pyrimidinone skeleton .
Molecular Structure Analysis
The molecular structure of urea derivatives can be significantly influenced by the nature of the substituents. For example, the association of N-(pyridin-2-yl),N'-substituted ureas with hydrogen bonding counterparts has been studied, revealing the importance of intramolecular hydrogen bonding and the substituent effect on complex formation . Single-crystal X-ray diffraction has been used to confirm the structure of such ureas in the crystalline state, which could be relevant for understanding the crystalline structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can lead to various reactions. For instance, the reaction of N-(benzyloxy)urea with diketones can yield pyrimidinone derivatives . Additionally, the benzyl group in such compounds can be involved in further transformations, such as the formation of benzylidenehydrazino derivatives that can undergo cyclization to form pyrazolo[3,4-d]pyrimidines upon thermolysis . These reactions highlight the potential pathways for modifying the pyrido[1,2-a]pyrimidinone core.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of urea and benzyl groups suggests the possibility of hydrogen bonding and π-π interactions, which could affect solubility, melting point, and other physicochemical parameters. The electronic properties of the substituents could also influence the acidity or basicity of the compound, as well as its reactivity in complexation reactions, as observed in the case of substituted ureas .
Applications De Recherche Scientifique
Antioxidant Properties
1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea has shown potential in antioxidant applications. A study demonstrated the synthesis of a derivative compound with significant antioxidant activity, highlighted by its high scavenging activity against stable DPPH radical, reaching 80% at a concentration of 1000 μg/mL (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Insecticidal and Antibacterial Potential
Research has explored the insecticidal and antibacterial potential of compounds related to 1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea. A study synthesized derivatives and evaluated them against certain insects and microorganisms, indicating potential use in pest control and microbial inhibition (Deohate & Palaspagar, 2020).
Chemical Synthesis and Characterization
The compound has been a focus in the field of chemical synthesis and characterization. For instance, the synthesis and structural analysis of related compounds have been extensively studied, providing insights into the chemical properties and potential applications of these derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Applications in Heterocyclic Chemistry
1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is significant in heterocyclic chemistry. Studies have shown its utility in synthesizing various heterocyclic systems, suggesting broad applications in pharmaceuticals and material science (Noguchi, Shirai, Nakashima, Arai, Nishida, Yamamoto, & Kakehi, 2003).
Anticancer Potential
The compound's derivatives have been investigated for their potential in cancer therapy. One study discovered a novel series of N-aryl-N'-pyrimidin-4-yl ureas, derived from 1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea, showing significant antitumor activity, supporting its potential therapeutic use as a new anticancer agent (Guagnano et al., 2011).
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , bind with high affinity to multiple receptors . This suggests that 1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea may also interact with multiple targets.
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It is known that various factors can affect the course of reactions involving similar compounds .
Propriétés
IUPAC Name |
1-benzyl-3-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-9-15-20-13(2)16(17(23)22(15)11-12)21-18(24)19-10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPDCHCLPIVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)NCC3=CC=CC=C3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)
![2-[(2-Aminophenyl)thio]nicotinonitrile](/img/structure/B2514106.png)
![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)



![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2514118.png)